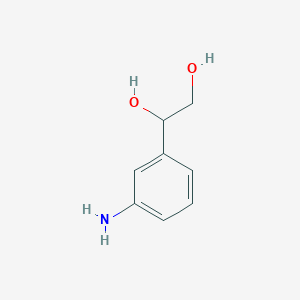

1-(3-Aminophenyl)ethane-1,2-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-aminophenyl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEZORZJBMDTIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-Aminophenyl)ethane-1,2-diol physical and chemical properties

An In-depth Technical Guide to 1-(3-Aminophenyl)ethane-1,2-diol

Introduction

This compound is a versatile small molecule scaffold and building block used in chemical synthesis.[1][2] Its structure, featuring an aminophenyl group and a diol, makes it a valuable intermediate for creating more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its known physical and chemical properties, drawing from available technical data.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 112534-31-3 | [1][2][3] |

| Molecular Formula | C₈H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 153.18 g/mol | [1][2][3] |

| Monoisotopic Mass | 153.07898 Da | [4] |

| Melting Point | 68 °C | [2] |

| Appearance | Data not available | |

| Solubility | Data not available | |

| Purity | Min. 95% (as commercially available) | [1][3] |

| SMILES | NC1=CC(C(CO)O)=CC=C1 | [2][3] |

| InChI | InChI=1S/C8H11NO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5,9H2 | [4] |

| InChIKey | WLEZORZJBMDTIJ-UHFFFAOYSA-N | [4] |

| Predicted XlogP | -0.3 | [4] |

Predicted Spectral Data

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Source |

| [M+H]⁺ | 154.08626 | 131.5 | [4] |

| [M+Na]⁺ | 176.06820 | 138.2 | [4] |

| [M-H]⁻ | 152.07170 | 132.2 | [4] |

| [M+NH₄]⁺ | 171.11280 | 150.7 | [4] |

| [M+K]⁺ | 192.04214 | 135.8 | [4] |

| [M+H-H₂O]⁺ | 136.07624 | 126.2 | [4] |

CCS: Collision Cross Section, calculated using CCSbase.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, general synthetic strategies for similar amino diol compounds often involve a multi-step process. A plausible, though not explicitly documented, approach could involve the reduction of a corresponding nitro- or keto-precursor. For instance, the synthesis of amino polyols has been achieved through a two-step biocatalytic process involving an aldol reaction followed by reductive amination.[5] Another general method involves the reduction of nitro groups to amino groups using agents like hydrazine hydrate in the presence of a catalyst.[6]

Due to the lack of specific published methods, researchers would likely need to develop a custom synthesis protocol, possibly adapting procedures from the synthesis of analogous structures like 3-(1-Hydroxyethyl)aniline or other amino diols.[7][8]

Logical and Workflow Visualizations

The following diagrams illustrate the structural properties and a conceptual workflow for the application of this compound in a drug discovery context.

Caption: Relationship between molecular structure and chemical properties.

Caption: Conceptual workflow for use in drug discovery.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | 112534-31-3 | MEA53431 [biosynth.com]

- 3. This compound 95% | CAS: 112534-31-3 | AChemBlock [achemblock.com]

- 4. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. CN101863781A - Preparation method of 1, 2-di (o-amino phenoxyl) ethane - Google Patents [patents.google.com]

- 7. 3-(1-Hydroxyethyl)aniline | 2454-37-7 | FA68011 [biosynth.com]

- 8. Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1-(3-Aminophenyl)ethane-1,2-diol (CAS Number: 112534-31-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While 1-(3-Aminophenyl)ethane-1,2-diol is listed by chemical suppliers, there is a notable absence of published scientific literature detailing its synthesis, characterization, and biological activity. This guide provides a comprehensive profile based on available supplier data and presents a hypothetical framework for its potential application in drug discovery, including plausible experimental protocols and conceptual signaling pathways.

Core Compound Information

This compound is a versatile small molecule scaffold containing a primary amine, a phenyl ring, and a vicinal diol functional group.[1] These features make it an attractive starting point for the synthesis of more complex molecules in medicinal chemistry.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. Data is compiled from various chemical suppliers.[1][2][3]

| Property | Value | Source |

| CAS Number | 112534-31-3 | [1][2][3][4] |

| Molecular Formula | C₈H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 153.18 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| SMILES | NC1=CC(C(CO)O)=CC=C1 | [2][3] |

| Melting Point | 68 °C | [3] |

| Purity | ≥95% | [1][2] |

Hypothetical Analytical Data

For a compound with this structure, the following spectral characteristics would be expected. This data is illustrative and would require experimental verification.

| Analytical Method | Expected Characteristics |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.0-7.2 (m, 1H, Ar-H), 6.5-6.8 (m, 3H, Ar-H), 5.1 (br s, 2H, -NH₂), 4.9 (d, 1H, -CH(OH)), 4.5 (t, 1H, -CH(OH)), 3.4-3.6 (m, 2H, -CH₂OH) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 148.5 (Ar C-N), 144.0 (Ar C-C), 129.0 (Ar C-H), 116.0 (Ar C-H), 114.5 (Ar C-H), 113.0 (Ar C-H), 74.0 (HO-C-H), 66.0 (HO-C-H₂) |

| Mass Spec (ESI+) | m/z 154.08 [M+H]⁺ |

| FT-IR (KBr, cm⁻¹) | 3400-3200 (O-H, N-H stretch), 3100-3000 (Ar C-H stretch), 1620, 1590 (N-H bend, C=C stretch), 1100-1000 (C-O stretch) |

Potential Applications in Drug Discovery

The aminophenyl diol scaffold is present in various biologically active molecules. The combination of a hydrogen bond-donating diol and a basic amine group allows for interactions with numerous biological targets, such as kinases, proteases, and G-protein coupled receptors.

Hypothetical Biological Target: Tyrosine Kinase Inhibition

For the purpose of this guide, we will hypothesize that this compound serves as a fragment or lead compound for the development of inhibitors targeting a hypothetical "Kinase X," a key enzyme in a pro-proliferative signaling pathway. Many kinase inhibitors utilize amine and hydroxyl groups to form critical hydrogen bonds within the ATP-binding pocket.

Conceptual Signaling Pathway

The diagram below illustrates a hypothetical signaling cascade involving Kinase X, which, upon activation by a growth factor, leads to downstream phosphorylation events culminating in cell proliferation. An inhibitor derived from our core compound would block this pathway at Kinase X.

Caption: Hypothetical Kinase X signaling pathway inhibited by a derivative.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline plausible, detailed protocols for the synthesis and in vitro evaluation of derivatives based on the core compound.

Illustrative Synthesis Protocol: N-Alkylation

This protocol describes a general method for attaching an alkyl group to the aniline nitrogen, a common step in creating a library of analogs for structure-activity relationship (SAR) studies.

Objective: To synthesize N-benzyl-3-(1,2-dihydroxyethyl)aniline.

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.53 g, 10 mmol) in anhydrous acetonitrile (50 mL), add potassium carbonate (3.45 g, 25 mmol).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add benzyl bromide (1.88 g, 1.29 mL, 11 mmol) dropwise to the reaction mixture.

-

Heat the reaction to 60°C and monitor by TLC (Thin Layer Chromatography) using a 1:1 Hexane:Ethyl Acetate mobile phase.

-

After 4 hours (or upon completion), cool the reaction to room temperature.

-

Filter the solid K₂CO₃ and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Illustrative In Vitro Assay Protocol: Kinase X Inhibition Assay

This protocol outlines a representative biochemical assay to determine the inhibitory potency (IC₅₀) of a synthesized compound against the hypothetical Kinase X.

Objective: To measure the IC₅₀ of a test compound against Kinase X using a luminescence-based assay.

Materials:

-

Recombinant human Kinase X enzyme

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Kinase-Glo® Max)

-

Test compound stock solution (10 mM in DMSO)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Perform serial dilutions of the test compound in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 5 nM final concentration).

-

Reaction Mixture: Prepare a master mix containing kinase assay buffer, 10 µM ATP, and 500 nM biotinylated peptide substrate.

-

Enzyme Addition: Prepare a solution of Kinase X enzyme in kinase assay buffer at 2x the final desired concentration.

-

Assay Plate Setup:

-

Add 5 µL of the enzyme solution to each well of a 384-well plate.

-

Add 100 nL of the serially diluted test compound or DMSO (for control wells) to the respective wells.

-

Incubate for 15 minutes at room temperature to allow compound binding.

-

-

Initiate Reaction: Add 5 µL of the reaction mixture (substrate + ATP) to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection:

-

Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.

-

Incubate for 10 minutes in the dark.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot the inhibition data against the logarithm of the compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Experimental and Logic Workflows

Visual workflows are essential for planning and communicating complex research plans.

Drug Discovery Workflow

The following diagram outlines a typical workflow in a fragment-based drug discovery (FBDD) campaign, starting from the initial fragment screen to lead optimization.

Caption: A typical fragment-based drug discovery (FBDD) workflow.

References

Spectroscopic Profile of 1-(3-Aminophenyl)ethane-1,2-diol: A Technical Overview

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic characteristics of the organic compound 1-(3-Aminophenyl)ethane-1,2-diol. Intended for researchers, scientists, and professionals in the field of drug development, this document outlines the predicted and theoretical spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), in the absence of publicly available experimental spectra.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₈H₁₁NO₂ Molecular Weight: 153.18 g/mol CAS Number: 112534-31-3

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectroscopic data for this compound in peer-reviewed literature, the following sections provide a theoretical analysis of the expected spectral features based on the compound's structure, alongside predicted mass spectrometry data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The predicted mass spectral data for this compound suggests several possible adducts.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 154.08626 |

| [M+Na]⁺ | 176.06820 |

| [M-H]⁻ | 152.07170 |

| [M+NH₄]⁺ | 171.11280 |

| [M+K]⁺ | 192.04214 |

| [M+H-H₂O]⁺ | 136.07624 |

| [M]⁺ | 153.07843 |

| Table 1: Predicted Mass Spectrometry Data for this compound. Data sourced from computational predictions.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1. ¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, methine, methylene, hydroxyl, and amine protons. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 6.5 - 7.2 | m | 4H |

| Methine (CH-OH) | ~4.5 | t or dd | 1H |

| Methylene (CH₂-OH) | ~3.5 | d | 2H |

| Hydroxyl (OH) | Broad, variable | s (br) | 2H |

| Amine (NH₂) | Broad, variable | s (br) | 2H |

| Table 2: Theoretical ¹H NMR Data for this compound. |

2.2.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic (C-NH₂) | ~145 |

| Aromatic (C-C) | ~138 |

| Aromatic (CH) | 113 - 130 |

| Methine (CH-OH) | ~75 |

| Methylene (CH₂-OH) | ~65 |

| Table 3: Theoretical ¹³C NMR Data for this compound. |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3600 (broad) | Hydroxyl groups |

| N-H Stretch | 3300 - 3500 (medium) | Primary amine |

| C-H Stretch (Aromatic) | 3000 - 3100 (sharp) | Aromatic ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 (medium) | Alkane groups |

| C=C Stretch (Aromatic) | 1450 - 1600 (medium) | Aromatic ring |

| C-O Stretch | 1000 - 1260 (strong) | Alcohol groups |

| N-H Bend | 1550 - 1650 (medium) | Primary amine |

| Table 4: Theoretical Infrared (IR) Spectroscopy Data for this compound. |

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies for obtaining the spectroscopic data discussed.

3.1. NMR Spectroscopy A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3.2. Mass Spectrometry Mass spectra would typically be acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

3.3. IR Spectroscopy The IR spectrum could be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed directly using an attenuated total reflectance (ATR) accessory, or by preparing a KBr pellet.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

References

A Technical Guide to the Molecular Structure and Conformation of 1-(3-Aminophenyl)ethane-1,2-diol

Abstract: This document provides an in-depth technical analysis of 1-(3-aminophenyl)ethane-1,2-diol, a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. We will explore its core molecular structure, stereochemistry, and conformational preferences, drawing parallels with the well-studied ethane-1,2-diol backbone. This guide summarizes key physicochemical data, proposes standardized experimental protocols for its synthesis and characterization, and visualizes its potential applications as a molecular scaffold in drug development.

Physicochemical and Structural Properties

This compound is an organic compound featuring a phenyl ring substituted with both an amino group and a diol-containing ethyl group. Its unique arrangement of functional groups—an aromatic amine, a secondary alcohol, and a primary alcohol—makes it a valuable building block in organic synthesis.[1][2] The presence of a stereocenter at the first carbon of the ethane-1,2-diol moiety means the compound is chiral and can exist as enantiomers.

Quantitative data and structural identifiers for the molecule are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 112534-31-3 | [1][2][3] |

| Molecular Formula | C₈H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 153.18 g/mol | [1][2] |

| Melting Point | 68 °C | [1] |

| SMILES | NC1=CC(C(CO)O)=CC=C1 | [3] |

| InChI | InChI=1S/C8H11NO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5,9H2 | [4] |

| InChIKey | WLEZORZJBMDTIJ-UHFFFAOYSA-N | [4] |

| Predicted XlogP | -0.3 | [4] |

| Purity (Typical) | ≥95% | [2][3] |

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotation around the central C-C bond of the ethane-1,2-diol sidechain. This rotation gives rise to several conformers, with the most significant being the anti and gauche forms.

For the parent molecule, ethane-1,2-diol, extensive studies have shown that the gauche conformation is unexpectedly more stable than the anti conformation.[5] This stability is attributed to the formation of an intramolecular hydrogen bond between the two hydroxyl groups, which is only possible in the gauche arrangement.[6][7] This stabilizing interaction outweighs the steric hindrance.

By extension, this compound is also expected to favor a gauche conformation in its ethanediol backbone to accommodate a similar intramolecular hydrogen bond. The bulky 3-aminophenyl group introduces significant steric demand, but the energetic advantage of the hydrogen bond is likely to be the dominant stabilizing factor. The amino group itself could also participate in or influence the hydrogen bonding network, further complicating the conformational preference.

Caption: Conformational equilibrium of the ethanediol backbone.

Experimental Protocols

While specific peer-reviewed experimental data for this compound is limited, standard methodologies for its synthesis and characterization can be proposed based on established organic chemistry principles.

Proposed Synthesis via Asymmetric Dihydroxylation

A robust and stereoselective method for synthesizing this compound is the asymmetric dihydroxylation of 3-vinylaniline (also known as 3-aminostyrene). This reaction, often employing Sharpless AD-mix reagents, allows for the controlled formation of a specific enantiomer.

Protocol:

-

Dissolution: Dissolve 3-vinylaniline (1.0 eq) in a t-butanol/water (1:1) solvent system.

-

Addition of Reagent: To the stirred solution at room temperature, add the appropriate Sharpless Asymmetric Dihydroxylation mixture (e.g., AD-mix-β for the (R)-enantiomer) (approx. 1.4 g per mmol of olefin).

-

Reaction Monitoring: Stir the resulting slurry vigorously at room temperature (or 0 °C for improved selectivity) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding sodium sulfite (1.5 g per mmol of olefin) and stir for one hour.

-

Extraction: Add ethyl acetate and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final product.

Caption: Proposed workflow for the synthesis of this compound.

Structural Characterization Protocol

Comprehensive structural elucidation and conformational analysis would rely heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

1D NMR Spectroscopy: Acquire ¹H and ¹³C{¹H} NMR spectra to confirm the basic carbon-hydrogen framework and identify the chemical environments of all protons and carbons.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships within the phenyl ring and the ethanediol sidechain.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the phenyl ring and the sidechain.

-

-

Conformational Study (NOESY): Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space. The presence of NOE cross-peaks between protons on the two carbons of the diol sidechain would provide direct evidence for the predominant conformation (e.g., a gauche fold).

-

Computational Modeling: Perform Density Functional Theory (DFT) calculations, similar to studies on related diols, to compute the relative Gibbs energies of the stable conformers and predict NMR chemical shifts for comparison with experimental data.[8]

Relevance in Drug Development and Materials Science

This compound is marketed as a "versatile small molecule scaffold" for a reason.[1][2] Its distinct functional groups provide multiple handles for chemical modification, allowing for the systematic exploration of chemical space in drug discovery programs. The class of amino-diols has shown potential in therapeutic areas; for example, certain 2-substituted 2-aminopropane-1,3-diols have demonstrated potent immunosuppressive activity, highlighting the pharmacological relevance of this motif.[9]

The molecule's utility stems from the orthogonal reactivity of its functional groups:

-

Aromatic Amine: Can be readily converted into amides, sulfonamides, or ureas, or used in cross-coupling reactions.

-

Vicinal Diol: Can be protected, oxidized, or converted into esters and ethers. It can also act as a chiral ligand for metal catalysts.

-

Aromatic Ring: Can undergo electrophilic aromatic substitution to introduce further diversity.

Caption: Logical relationships of the molecule's utility as a scaffold.

References

- 1. This compound | 112534-31-3 | MEA53431 [biosynth.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound 95% | CAS: 112534-31-3 | AChemBlock [achemblock.com]

- 4. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. Conformational studies on ethane-1,2-diol (HOCH2–CH2OH) have show... | Study Prep in Pearson+ [pearson.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Stability and Decomposition of 1-(3-Aminophenyl)ethane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Aminophenyl)ethane-1,2-diol is a versatile bifunctional molecule incorporating both a nucleophilic aromatic amine and a vicinal diol. These functional groups make it a valuable building block in medicinal chemistry and materials science. Understanding its thermal stability and decomposition pathways is critical for defining its processing, storage, and handling limits, particularly in applications such as drug formulation and polymer synthesis where thermal excursions are common. This guide provides a comprehensive overview of the expected thermal behavior of this compound, details the standard experimental protocols for its characterization, and proposes potential decomposition mechanisms. Due to the limited publicly available experimental data for this specific molecule, this guide leverages established principles of thermal analysis and the known behavior of analogous compounds.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

| Property | Value |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Not reported, but analogous compounds suggest a moderate melting point |

| Boiling Point | High, with probable decomposition at elevated temperatures |

| Solubility | Expected to be soluble in polar organic solvents |

Predicted Thermal Stability

-

Amino Group: The aromatic amine functionality is relatively stable. However, it is susceptible to oxidation at elevated temperatures, which can be a key factor in the initiation of decomposition, potentially leading to discoloration (often turning from colorless or light-colored to brown or black).

-

Diol Group: Vicinal diols can undergo dehydration reactions at higher temperatures, especially in the presence of acidic or basic catalysts, to form ketones or epoxides. Intramolecular hydrogen bonding between the hydroxyl groups can influence the initial thermal events observed in DSC analysis.

-

Overall Structure: The molecule as a whole is expected to be stable at ambient and moderately elevated temperatures. Decomposition is likely to become significant above its melting point, with the specific onset temperature depending on factors such as the heating rate and the atmospheric conditions (inert vs. oxidative).

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, a series of standard thermal analysis techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges over which the compound is stable and at what temperatures it decomposes, as well as the mass loss associated with decomposition.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

The analysis should be run under both an inert atmosphere (e.g., nitrogen) to assess thermal decomposition and an oxidative atmosphere (e.g., air) to evaluate oxidative stability.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset of decomposition, the temperatures of maximum decomposition rates, and the residual mass.

Figure 1. Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and solid-solid phase transitions, and to determine the enthalpy changes associated with these events.

Methodology:

-

A small amount of sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated and/or cooled at a controlled rate (e.g., 10 °C/min).

-

The differential heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram (heat flow vs. temperature) will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).

Figure 2. Experimental workflow for Differential Scanning Calorimetry (DSC).

Proposed Decomposition Pathway

In the absence of experimental data from techniques like TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), a plausible thermal decomposition pathway for this compound can be proposed based on the reactivity of its functional groups. The decomposition is likely to be a complex process involving multiple competing reactions.

A probable initial step is the dehydration of the vicinal diol . This can proceed via two main routes:

-

Formation of a ketone: A pinacol-like rearrangement could lead to the formation of 2-amino-1-phenylethanone.

-

Formation of an epoxide: Intramolecular cyclization with the loss of a water molecule could form 2-(3-aminophenyl)oxirane.

Subsequent or competing reactions could involve the amino group , such as oxidation (in the presence of air) or polymerization through intermolecular condensation reactions at higher temperatures. Fragmentation of the side chain and the aromatic ring would occur at even higher temperatures, leading to the formation of smaller volatile molecules and a carbonaceous char.

Figure 3. Proposed thermal decomposition pathway for this compound.

Summary and Recommendations

While specific experimental data on the thermal stability of this compound is lacking in public literature, a theoretical assessment based on its chemical structure provides valuable insights for researchers. The compound is expected to have moderate thermal stability, with decomposition likely initiated by dehydration of the diol moiety and/or oxidation of the amino group.

For any application involving this compound at elevated temperatures, it is strongly recommended that a comprehensive thermal analysis be performed using TGA and DSC under both inert and oxidative atmospheres. For a more detailed understanding of the decomposition mechanism, hyphenated techniques such as TGA-MS or TGA-FTIR are invaluable for identifying the evolved gaseous products during decomposition. This empirical data is essential for establishing safe handling, processing, and storage conditions, and for predicting potential degradation pathways in formulated products.

Navigating the Unseen: A Technical Guide to the Safe Handling of 1-(3-Aminophenyl)ethane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential hazards and necessary safety precautions for 1-(3-Aminophenyl)ethane-1,2-diol. As a novel or uncharacterized research chemical, it is imperative to handle this compound with the utmost care, assuming it to be hazardous until proven otherwise. This document synthesizes available data on related compounds and established safety protocols to ensure the well-being of laboratory personnel and the integrity of research.

Physicochemical and Hazard Identification

Table 1: Physicochemical and GHS Classification Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 153.18 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 68 °C | --INVALID-LINK-- |

| Appearance | Powder Solid | --INVALID-LINK-- |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation(Based on data for similar compounds) | --INVALID-LINK-- |

| GHS Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathingP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP312: Call a POISON CENTER or doctor if you feel unwellP332+P313: If skin irritation occurs: Get medical advice/attentionP337+P313: If eye irritation persists: Get medical advice/attention | --INVALID-LINK--, --INVALID-LINK-- |

Toxicological Profile and Potential Health Effects

Direct toxicological data for this compound is not available. However, the toxicology of primary aromatic amines is well-documented, and it is prudent to assume this compound shares similar hazardous properties.

Table 2: Toxicological Data for a Structurally Related Compound

| Compound | Test | Species | Route | Value |

| 3-Amino-1,2-propanediol | LD50 | Rat | Oral | 7500 mg/kg |

Source: Safety Data Sheet for 1,2-Propanediol, 3-amino-.

It is critical to note that the above data is for a related compound and should be used for preliminary assessment only. The actual toxicity of this compound may differ significantly.

The primary concerns with aromatic amines are their potential for:

-

Irritation: Causes skin, eye, and respiratory tract irritation.

-

Carcinogenicity and Mutagenicity: Many aromatic amines are pro-carcinogens that can be metabolically activated to form DNA adducts, leading to mutations and potentially cancer.

Potential Metabolic Activation Pathway

The carcinogenic potential of aromatic amines is linked to their bioactivation in the body. The following diagram illustrates a probable metabolic pathway leading to the formation of reactive species that can interact with cellular macromolecules like DNA.

Experimental Protocols for Hazard Assessment

In the absence of specific data, the following standard OECD guidelines should be followed to assess the potential hazards of this compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance's acute oral toxicity.

-

Animal Selection: Healthy, young adult female rats are typically used.

-

Dose Administration: The substance is administered orally at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Stepwise Procedure: The outcome of the first step determines the next dose level for a new group of animals, allowing for classification into a GHS category.

In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test)

This in vitro method assesses the potential for skin irritation.

-

Test System: A reconstructed human epidermis (RhE) model is used.

-

Application: The test substance is applied topically to the RhE tissue.

-

Incubation: After a defined exposure period, the substance is removed, and the tissue is incubated.

-

Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT assay). A reduction in viability below a certain threshold indicates irritation potential.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This in vivo test evaluates the potential for eye irritation or corrosion.

-

Animal Selection: A single healthy, adult albino rabbit is used for the initial test.

-

Application: A single dose of the substance is applied to the conjunctival sac of one eye.

-

Observation: The eye is examined for signs of irritation (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals for up to 21 days.

-

Confirmatory Testing: If the initial test does not show severe or irreversible effects, the response is confirmed in up to two additional animals.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a stringent safe handling protocol is mandatory.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and absorption. |

| Eye Protection | Safety goggles with side shields or a face shield | Protects against splashes and airborne particles. |

| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |

| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of dust or aerosols. |

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

In-depth Technical Guide: 1-(3-Aminophenyl)ethane-1,2-diol

An Examination of a Versatile Small Molecule Scaffold

Abstract

1-(3-Aminophenyl)ethane-1,2-diol is a chemical compound with potential applications in research and as a building block in organic synthesis. This guide provides a summary of its known properties. However, a comprehensive review of scientific literature and patent databases reveals a notable absence of detailed information regarding its specific discovery, historical development, and biological activity. While commercially available, its use in documented research applications appears to be limited. This document compiles the available chemical data and outlines a plausible synthetic approach based on established chemical principles, acknowledging the lack of specific experimental protocols in the public domain.

Introduction

This compound is classified as a versatile small molecule scaffold, suggesting its potential utility in the synthesis of more complex molecules.[1] Its structure, featuring an aminophenyl group and a vicinal diol, presents multiple functional groups that can be targeted for chemical modification. Despite its availability from various chemical suppliers, detailed scientific reports on its synthesis, characterization, and application are scarce.

Chemical and Physical Properties

A summary of the fundamental properties of this compound is presented in Table 1. This data is primarily sourced from chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| CAS Number | 112534-31-3 | [1] |

| Appearance | Not specified in available literature | - |

| Melting Point | Not specified in available literature | - |

| Boiling Point | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

Putative Synthetic Pathway

While no specific, detailed experimental protocol for the synthesis of this compound has been found in the reviewed literature, a logical synthetic route can be proposed. This pathway involves the reduction of a corresponding nitro-substituted precursor. This common strategy in organic chemistry is often employed for the synthesis of aromatic amines.

A potential logical workflow for the synthesis is illustrated in the following diagram.

Caption: Proposed synthetic workflow for this compound.

Step 1: Dihydroxylation of 1-(3-Nitrophenyl)ethanone

The synthesis would likely commence with the dihydroxylation of a suitable precursor such as 1-(3-nitrophenyl)ethanone. This transformation can be achieved using various oxidizing agents, such as osmium tetroxide or potassium permanganate under controlled conditions, to introduce the two hydroxyl groups to the ethanone side chain.

Step 2: Reduction of the Nitro Group

The subsequent and final step would involve the selective reduction of the nitro group on the phenyl ring to an amino group. This is a standard transformation in organic synthesis and can be accomplished using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium, platinum, or nickel catalyst) or chemical reducing agents like tin(II) chloride in acidic medium or sodium dithionite.

Discovery and History

Exhaustive searches of scientific databases and historical chemical literature did not yield any specific information regarding the initial discovery or the historical development of this compound. The compound is listed in the catalogs of several chemical suppliers, indicating its synthesis for research and development purposes, but its origins are not documented in readily accessible sources.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity of this compound. No studies have been identified that investigate its pharmacological properties, potential therapeutic applications, or any interactions with biological signaling pathways.

Conclusion

This compound remains a chemical entity with limited documented scientific exploration. While its structure suggests potential as a scaffold in medicinal chemistry and materials science, the absence of published research on its synthesis, properties, and biological effects restricts its current utility to that of a commercially available building block. Further investigation is required to elucidate its chemical reactivity and potential applications. Researchers and drug development professionals interested in this molecule would need to undertake foundational research to establish its synthetic protocols and characterize its biological profile.

References

1-(3-Aminophenyl)ethane-1,2-diol: A Versatile Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(3-Aminophenyl)ethane-1,2-diol is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry. Its unique structural features, comprising a reactive aniline moiety and a chiral 1,2-diol, make it an attractive starting material and scaffold for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this valuable building block in drug development, with a focus on its utility in the design of kinase inhibitors and G protein-coupled receptor (GPCR) ligands.

Physicochemical Properties

This compound is a stable, solid compound with the following key physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂ | [1][2] |

| Molecular Weight | 153.18 g/mol | [1][2] |

| CAS Number | 112534-31-3 | [1][2][3] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [1][2] |

Stereoselective Synthesis: The Sharpless Asymmetric Dihydroxylation

The chiral nature of the 1,2-diol moiety is crucial for the biological activity of many of its derivatives. The most effective and widely adopted method for the enantioselective synthesis of this compound is the Sharpless Asymmetric Dihydroxylation of 3-vinylaniline.[4][5] This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high yields and excellent enantioselectivity.[4][5]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 3-Vinylaniline

This protocol provides a general procedure for the synthesis of enantiomerically enriched this compound.

Materials:

-

3-Vinylaniline

-

AD-mix-β (or AD-mix-α for the other enantiomer)

-

tert-Butanol

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of AD-mix-β in a 1:1 mixture of tert-butanol and water at room temperature, add 3-vinylaniline.

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC).

-

Quench the reaction by adding sodium sulfite and continue stirring for one hour.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired this compound.

Expected Outcome: This procedure typically yields the corresponding diol with high enantiomeric excess (ee >90%).[6] The choice of AD-mix formulation (α or β) determines the chirality of the final product.[4]

A Versatile Scaffold in Drug Discovery

The presence of both an aromatic amine and a diol functionality allows for a wide range of chemical modifications, making this compound a valuable scaffold for creating libraries of diverse compounds.

Derivatization Strategies

The aniline group can be readily acylated, alkylated, or used in cyclization reactions to introduce various substituents and build complex heterocyclic systems. The diol moiety can be protected, activated for further reactions, or serve as a key pharmacophoric element for hydrogen bonding interactions with biological targets.

Applications in Kinase Inhibitor Design

The aminophenyl moiety is a common feature in many kinase inhibitors, where it often forms key hydrogen bonds with the hinge region of the kinase domain.[7][8][9] The 1,2-diol can be further functionalized to occupy adjacent pockets, enhancing potency and selectivity. For instance, derivatives of this scaffold could be explored for their potential to inhibit various tyrosine kinases implicated in cancer.[10]

Potential as GPCR Ligands

Arylpiperazines are a well-established class of GPCR ligands, and the aminophenyl group of the scaffold can serve as a precursor to this important pharmacophore.[11][12] The diol functionality could be modified to interact with the extracellular loops or transmembrane domains of GPCRs, potentially leading to novel modulators of these important drug targets.

Future Perspectives

This compound represents a promising and underexplored scaffold in medicinal chemistry. Its straightforward and stereoselective synthesis, coupled with its versatile functional handles, provides a solid foundation for the development of novel therapeutics. Further exploration of derivatives of this scaffold, particularly in the areas of kinase and GPCR modulation, is warranted and holds the potential to deliver new and effective drug candidates. The creation of focused libraries based on this core structure could lead to the discovery of potent and selective inhibitors or modulators for a range of biological targets.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound 95% | CAS: 112534-31-3 | AChemBlock [achemblock.com]

- 3. This compound | 112534-31-3 | MEA53431 [biosynth.com]

- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the amine and diol functional groups in 1-(3-Aminophenyl)ethane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the amine and diol functional groups in 1-(3-aminophenyl)ethane-1,2-diol. A thorough understanding of the distinct properties of the aromatic amine and the vicinal diol is critical for the strategic design of synthetic routes and the development of novel pharmaceutical agents. This document outlines the electronic properties, relative nucleophilicity, and characteristic reactions of each functional group. Detailed experimental protocols are provided to facilitate the selective modification of this versatile scaffold.

Introduction

This compound is a bifunctional organic molecule featuring a primary aromatic amine and a 1,2-diol (glycol) moiety. The presence of these two distinct functional groups on a single scaffold makes it a valuable building block in medicinal chemistry and materials science. The amine group offers a site for amide bond formation, alkylation, and other nucleophilic substitutions, while the diol functionality allows for esterification, etherification, oxidation, and the formation of cyclic acetals.

The key to effectively utilizing this molecule lies in understanding the relative reactivity of the amine and diol groups. Their respective electronic and steric environments dictate their behavior under various reaction conditions, enabling selective functionalization. This guide will explore the fundamental principles governing this selectivity.

Physicochemical and Reactivity Data

The reactivity of the functional groups in this compound is fundamentally governed by their acidity/basicity and nucleophilicity. While specific experimental data for this exact molecule is scarce in publicly available literature, reliable predictions can be made by comparing it to analogous compounds.

| Property | Functional Group | Analogous Compound | pKa Value | Reactivity Implication |

| Basicity | Aromatic Amine (-NH₂) | Aniline | 4.6 (for C₆H₅NH₃⁺)[1][2][3] | The amine is a weak base and will be protonated under acidic conditions, rendering it non-nucleophilic. |

| Acidity | Diol (-OH) | Ethylene Glycol | ~14.2[4][5] | The diol is weakly acidic and requires a strong base for deprotonation to form the more nucleophilic alkoxide. |

| Nucleophilicity | Aromatic Amine (-NH₂) | Aniline | More Nucleophilic | The nitrogen lone pair is more available for attacking electrophiles than the oxygen lone pairs under neutral or basic conditions.[6][7] |

| Nucleophilicity | Diol (-OH) | Ethylene Glycol | Less Nucleophilic | The oxygen lone pairs are less available due to higher electronegativity. Reactivity increases significantly upon deprotonation. |

Table 1: Comparative Physicochemical Properties and Reactivity

Analysis of Functional Group Reactivity

The Aromatic Amine

The amine group in this compound behaves as a typical aromatic amine. Its nucleophilicity is lower than that of aliphatic amines because the nitrogen's lone pair of electrons is partially delocalized into the benzene ring's π-system.[6][7] Despite this, the amine is generally more nucleophilic than the diol.

Key Reactions:

-

Acylation: The amine readily reacts with acyl chlorides and anhydrides under basic or neutral conditions to form amides. This is typically the most favorable reaction pathway when competing with the diol.

-

Alkylation: The amine can be alkylated using alkyl halides, though over-alkylation can be an issue. Reductive amination provides a more controlled method for introducing alkyl groups.

-

Diazotization: Reaction with nitrous acid (NaNO₂/HCl) at low temperatures would convert the primary amine to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, -X) onto the aromatic ring.

The 1,2-Diol

The ethane-1,2-diol group exhibits reactivity characteristic of vicinal diols. The two hydroxyl groups can act in concert, leading to specific reaction patterns.

Key Reactions:

-

Protection via Acetal Formation: The diol reacts with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals (dioxolanes). This is a common and highly effective strategy to protect the diol while performing reactions on the amine.

-

Oxidative Cleavage: Treatment with reagents like sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄) will cleave the carbon-carbon bond between the two hydroxyl groups, yielding 3-aminobenzaldehyde.[8]

-

Esterification: The hydroxyl groups can be esterified using acyl chlorides or anhydrides. This reaction is generally slower than N-acylation and often requires forcing conditions or a catalyst. However, under acidic conditions, O-acylation can become the preferred pathway as the amine is protonated and deactivated.[9]

Strategic Functionalization

The differential reactivity allows for a logical approach to the selective modification of this compound.

Caption: Workflow for selective functionalization.

The above workflow illustrates that direct reaction with an electrophile will likely lead to modification at the more nucleophilic amine. To target the diol, a protection-reaction-deprotection sequence is the most reliable strategy.

Experimental Protocols

The following are generalized protocols that serve as a starting point for laboratory work. Researchers should optimize conditions for their specific substrates and desired outcomes.

Protocol 5.1: Selective N-Acylation

Objective: To selectively acylate the amine group in the presence of the diol.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq).

-

Cooling: Cool the solution to 0 °C in an ice bath to moderate the reaction rate.

-

Addition of Electrophile: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess base, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting N-acyl product by column chromatography or recrystallization.

References

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pKa of Aniline [vcalc.com]

- 4. chembk.com [chembk.com]

- 5. Ethylene glycol | 107-21-1 [chemicalbook.com]

- 6. quora.com [quora.com]

- 7. difference.wiki [difference.wiki]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 1-(3-Aminophenyl)ethane-1,2-diol: An Application Note

Abstract

This application note provides a detailed protocol for the synthesis of 1-(3-aminophenyl)ethane-1,2-diol, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the highly efficient and stereoselective Sharpless asymmetric dihydroxylation of the commercially available precursor, 3-aminostyrene. This method offers a direct and reliable route to the target compound with high potential for enantiopurity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Vicinal diols are crucial structural motifs in a wide array of biologically active molecules and pharmaceutical agents. The compound this compound, in particular, serves as a versatile scaffold for the synthesis of more complex molecules due to its combination of a chiral diol and a reactive aniline moiety. The Sharpless asymmetric dihydroxylation is a Nobel Prize-winning reaction that allows for the enantioselective synthesis of vicinal diols from olefins with high predictability and efficiency.[1][2][3][4] This protocol details the application of the Sharpless asymmetric dihydroxylation to 3-aminostyrene for the preparation of this compound.

Reaction Scheme

The synthesis proceeds via the syn-dihydroxylation of 3-aminostyrene using a commercially available AD-mix formulation. The AD-mix contains potassium osmate as the catalyst, a chiral ligand (a derivative of dihydroquinine or dihydroquinidine), and potassium ferricyanide as the re-oxidant.[1][3]

Scheme 1: Synthesis of this compound via Sharpless Asymmetric Dihydroxylation

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for Sharpless asymmetric dihydroxylation of styrenic substrates.

| Parameter | Value | Reference |

| Starting Material | 3-Aminostyrene | Commercially Available |

| Product | This compound | - |

| Molecular Formula | C₈H₁₁NO₂ | - |

| Molecular Weight | 153.18 g/mol | - |

| Typical Yield | 85-95% | [2][4] |

| Enantiomeric Excess (ee) | >95% | [1][2] |

| Purity | >98% (after purification) | - |

Experimental Protocol

Materials:

-

3-Aminostyrene (≥97%)

-

AD-mix-β

-

tert-Butanol

-

Water (deionized)

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Cooling bath (ice-water)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of tert-butanol and water (1:1 v/v).

-

Addition of Reagents: To the solvent mixture at room temperature, add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent). Stir the mixture until the solids are dissolved, resulting in a clear, biphasic solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Substrate: While stirring vigorously, add 3-aminostyrene (1 equivalent) to the cooled reaction mixture.

-

Reaction Monitoring: Maintain the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

-

Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and continue stirring at room temperature for 1 hour.

-

Extraction: Add ethyl acetate to the reaction mixture. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Visualizations

Synthesis Workflow Diagram

References

- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Stereoselective Synthesis of 1-(3-Aminophenyl)ethane-1,2-diol

Abstract

This application note provides a detailed protocol for the stereoselective synthesis of 1-(3-aminophenyl)ethane-1,2-diol, a valuable chiral building block in pharmaceutical and materials science. The synthesis employs a three-step sequence involving the protection of the amino group of 3-vinylaniline, followed by a Sharpless asymmetric dihydroxylation to introduce the chiral diol functionality, and subsequent deprotection. This method offers high enantioselectivity and good overall yields. Detailed experimental procedures, data tables, and process diagrams are provided to guide researchers in the successful execution of this synthesis.

Introduction

Chiral vicinal diols are important structural motifs found in a wide array of biologically active molecules and are versatile intermediates in organic synthesis. The stereoselective synthesis of these compounds is therefore of significant interest. This compound, with its chiral diol and functional amino group, is a particularly useful building block for the development of novel ligands, catalysts, and pharmaceutical agents. The Sharpless asymmetric dihydroxylation is a powerful and reliable method for the enantioselective conversion of alkenes to vicinal diols.[1][2][3][4] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), to achieve high levels of stereocontrol.[2][3] This application note details a robust protocol for the synthesis of this compound starting from 3-vinylaniline.

Overall Synthesis Workflow

The overall synthetic strategy involves three key steps:

-

N-Acetylation: Protection of the amino group of 3-vinylaniline as an acetamide to prevent side reactions during the oxidation step.

-

Sharpless Asymmetric Dihydroxylation: Enantioselective dihydroxylation of the vinyl group of the protected aniline using AD-mix-β to yield the corresponding (R,R)-diol or AD-mix-α for the (S,S)-diol.

-

Deprotection: Hydrolysis of the acetamide to afford the final product, this compound.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: N-Acetylation of 3-Vinylaniline

Materials:

-

3-Vinylaniline (1.0 eq)

-

Acetic anhydride (1.1 eq)

-

Pyridine (1.2 eq)

-

Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Rotary evaporator

-

Standard glassware

Procedure:

-

Dissolve 3-vinylaniline in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine, followed by the dropwise addition of acetic anhydride.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude N-acetyl-3-vinylaniline can be purified by recrystallization or column chromatography.

Step 2: Sharpless Asymmetric Dihydroxylation of N-Acetyl-3-vinylaniline

Materials:

-

N-Acetyl-3-vinylaniline (1.0 eq)

-

AD-mix-β (for (R,R)-diol) or AD-mix-α (for (S,S)-diol)

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Anhydrous MgSO₄

-

Standard glassware

Procedure:

-

In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1).

-

Add AD-mix-β (or AD-mix-α) and methanesulfonamide to the solvent mixture and stir until dissolved.

-

Cool the mixture to 0 °C.

-

Add N-acetyl-3-vinylaniline to the cooled solution and stir vigorously at 0 °C.

-

Monitor the reaction by TLC. The reaction is typically complete within 6-24 hours.

-

Once the starting material is consumed, add sodium sulfite and stir for 1 hour at room temperature to quench the reaction.

-

Add ethyl acetate to the mixture and separate the layers.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude diol can be purified by column chromatography.

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Step 3: Deprotection of N-(3-(1,2-dihydroxyethyl)phenyl)acetamide

Materials:

-

N-(3-(1,2-dihydroxyethyl)phenyl)acetamide (1.0 eq)

-

6 M HCl solution

-

10% NaOH solution

-

Ethyl acetate

-

Standard glassware for reflux

Procedure:

-

Dissolve the N-acetylated diol in 6 M HCl in a round-bottom flask.

-

Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Carefully neutralize the mixture by the dropwise addition of 10% NaOH solution until a pH of 8-9 is reached.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The final product, this compound, can be purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the expected yields and enantiomeric excess for each step of the synthesis. The data for the Sharpless asymmetric dihydroxylation is based on typical results for styrene derivatives, as specific data for N-acetyl-3-vinylaniline may vary.[5]

| Step | Product | Typical Yield (%) | Enantiomeric Excess (ee %) |

| 1 | N-Acetyl-3-vinylaniline | >95 | N/A |

| 2 | N-(3-((1R,2R)-1,2-dihydroxyethyl)phenyl)acetamide | 85-95 | >98 (with AD-mix-β) |

| 3 | (1R,2R)-1-(3-Aminophenyl)ethane-1,2-diol | 80-90 | >98 |

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Osmium tetroxide (present in AD-mix) is highly toxic and volatile. Handle with extreme care.

-

Acetic anhydride and pyridine are corrosive and have strong odors.

-

Strong acids and bases should be handled with appropriate care.

Conclusion

The protocol described in this application note provides a reliable and highly stereoselective method for the synthesis of this compound. The use of the Sharpless asymmetric dihydroxylation ensures high enantiopurity of the final product. This versatile chiral building block can be utilized in various fields of chemical research and development.

References

- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 5. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

Application Notes and Protocols: 1-(3-Aminophenyl)ethane-1,2-diol in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1-(3-Aminophenyl)ethane-1,2-diol as a versatile monomer in the synthesis of a variety of polymers, including polyurethanes, polyamides, and poly(ester amides). This document outlines detailed synthetic protocols, expected polymer properties, and potential applications, particularly in the field of drug delivery.

Introduction

This compound is a unique bifunctional monomer containing both a nucleophilic aromatic amine and two hydroxyl groups. This combination of reactive sites allows for its incorporation into a diverse range of polymer architectures through various polymerization techniques. The presence of the aromatic ring can impart rigidity and thermal stability to the polymer backbone, while the hydroxyl and amine groups offer sites for further functionalization and hydrogen bonding, influencing solubility, mechanical properties, and biocompatibility. These characteristics make polymers derived from this monomer attractive candidates for advanced applications, including the development of novel drug delivery systems.

Polymer Synthesis and Characterization

Polymers incorporating this compound can be synthesized through common polycondensation and polyaddition reactions. The resulting polymers are expected to exhibit a range of thermal and mechanical properties depending on the co-monomer and the type of polymer linkage formed.

Polyurethane Synthesis

Polyurethanes are readily synthesized by the reaction of the diol functionalities of this compound with various diisocyanates. The resulting polymers can be tailored to be either rigid or flexible depending on the choice of the diisocyanate.

Table 1: Expected Properties of Polyurethanes Derived from this compound

| Co-monomer | Polymer Type | Number-Average Molecular Weight (Mn) (Da) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |

| 4,4'-Methylene diphenyl diisocyanate (MDI) | Aromatic Polyurethane | 30,000 - 60,000 | 1.8 - 2.5 | 110 - 150 | > 350 |

| Hexamethylene diisocyanate (HDI) | Aliphatic Polyurethane | 25,000 - 50,000 | 1.7 - 2.3 | 80 - 120 | > 320 |

| Isophorone diisocyanate (IPDI) | Cycloaliphatic Polyurethane | 28,000 - 55,000 | 1.8 - 2.4 | 100 - 140 | > 340 |

Note: The data in this table are estimated based on typical values for similar polyurethanes and should be confirmed by experimental analysis.

Polyamide Synthesis

The amine functionality of this compound allows for its use as a diamine monomer in the synthesis of polyamides through reaction with diacid chlorides. The resulting polyamides are expected to exhibit high thermal stability.

Table 2: Expected Properties of Polyamides Derived from this compound

| Co-monomer | Polymer Type | Number-Average Molecular Weight (Mn) (Da) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |

| Terephthaloyl chloride | Aromatic Polyamide | 20,000 - 45,000 | 1.9 - 2.6 | 180 - 220 | > 400 |

| Adipoyl chloride | Aliphatic Polyamide | 15,000 - 35,000 | 1.8 - 2.4 | 120 - 160 | > 350 |

| Sebacoyl chloride | Aliphatic Polyamide | 18,000 - 40,000 | 1.8 - 2.5 | 110 - 150 | > 360 |

Note: The data in this table are estimated based on typical values for similar polyamides and should be confirmed by experimental analysis.

Poly(ester amide) Synthesis

The trifunctional nature of this compound allows for the synthesis of more complex poly(ester amides). For example, by reacting with a diacid chloride, the amine group forms an amide linkage, leaving the diol functionality available for subsequent esterification with another dicarboxylic acid. These polymers combine the properties of both polyesters and polyamides.

Table 3: Expected Properties of Poly(ester amides) Derived from this compound

| Diacid Chloride (Amide) | Dicarboxylic Acid (Ester) | Polymer Type | Number-Average Molecular Weight (Mn) (Da) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |

| Adipoyl chloride | Succinic acid | Aliphatic Poly(ester amide) | 22,000 - 48,000 | 1.9 - 2.7 | 90 - 130 | > 340 |

| Terephthaloyl chloride | Adipic acid | Aromatic-Aliphatic Poly(ester amide) | 25,000 - 55,000 | 2.0 - 2.8 | 140 - 180 | > 380 |

Note: The data in this table are estimated based on typical values for similar poly(ester amides) and should be confirmed by experimental analysis.

Experimental Protocols

The following are generalized protocols for the synthesis of polymers using this compound. These should be considered as starting points and may require optimization based on specific research goals.

Protocol 1: Synthesis of an Aromatic Polyurethane

Materials:

-

This compound

-

4,4'-Methylene diphenyl diisocyanate (MDI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Methanol

-

Nitrogen gas supply

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound (1 equivalent) in anhydrous DMF.

-

Purge the flask with nitrogen for 15 minutes.

-

Add MDI (1 equivalent) to the solution under a continuous nitrogen stream.

-

Add a catalytic amount of DBTDL (e.g., 0.1 mol% relative to the diol).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours under nitrogen.

-

Monitor the reaction progress by Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

-

Once the reaction is complete, cool the viscous solution to room temperature.

-

Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.

-

Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60 °C until a constant weight is achieved.

Protocol 2: Synthesis of an Aromatic-Aliphatic Polyamide

Materials:

-

This compound

-

Adipoyl chloride

-

Anhydrous N-Methyl-2-pyrrolidone (NMP)

-

Triethylamine (TEA)

-

Methanol

-

Nitrogen gas supply

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous NMP.

-

Cool the flask to 0 °C in an ice bath and purge with nitrogen.

-

Dissolve adipoyl chloride (1 equivalent) in anhydrous NMP and add it dropwise to the stirred solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration, wash it with water and methanol to remove any unreacted monomers and salts.

-

Dry the resulting polyamide in a vacuum oven at 70 °C to a constant weight.

Diagrams